5-Chloro-2-cyclopropylmethylsulfanyl-phenylamine
Overview
Description
5-Chloro-2-cyclopropylmethylsulfanyl-phenylamine is a chemical compound characterized by its unique molecular structure, which includes a chloro group, a cyclopropylmethylsulfanyl group, and a phenylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-cyclopropylmethylsulfanyl-phenylamine typically involves the following steps:
Starting Materials: The synthesis begins with phenylamine as the starting material.
Chlorination: The phenylamine undergoes chlorination to introduce the chloro group at the 5-position.
Cyclopropylmethylsulfanyl Group Addition: The cyclopropylmethylsulfanyl group is then introduced through a substitution reaction.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of specific catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-2-cyclopropylmethylsulfanyl-phenylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions are common, where different groups can replace the existing ones on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, 5-Chloro-2-cyclopropylmethylsulfanyl-phenylamine is used as a building block for synthesizing more complex molecules. It serves as an intermediate in the production of various organic compounds.
Biology: In biological research, the compound is used to study its effects on biological systems, including its potential as a pharmacological agent.
Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its therapeutic properties. It may have applications in the development of new drugs.
Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 5-Chloro-2-cyclopropylmethylsulfanyl-phenylamine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the context in which the compound is used.
Comparison with Similar Compounds
5-Chloro-2-mercaptopyridine
3-Chloro-2-mercaptopyridine
2-Chloro-3-mercaptopyridine
Uniqueness: 5-Chloro-2-cyclopropylmethylsulfanyl-phenylamine is unique due to its specific structural features, which differentiate it from other similar compounds. Its cyclopropylmethylsulfanyl group provides distinct chemical properties and reactivity compared to other chlorinated phenylamines.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.
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Properties
IUPAC Name |
5-chloro-2-(cyclopropylmethylsulfanyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNS/c11-8-3-4-10(9(12)5-8)13-6-7-1-2-7/h3-5,7H,1-2,6,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWADJKVGPQORQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CSC2=C(C=C(C=C2)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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